

Unveiling the GSH-Responsive Nature of 4A3-SCC-10: A Technical Guide

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Compound of Interest

Compound Name: 4A3-SCC-10

Cat. No.: B15600697

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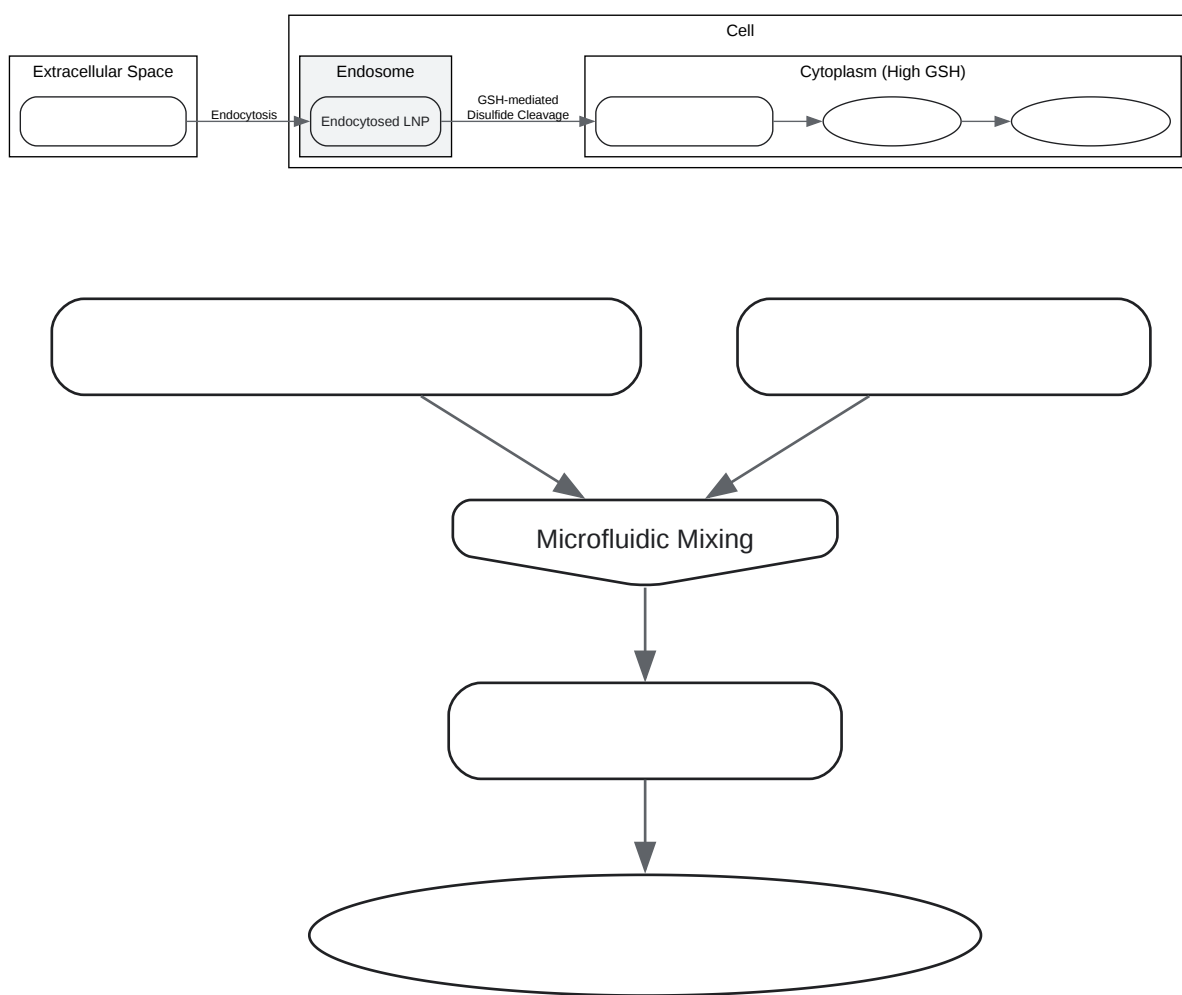
A deep dive into the glutathione-responsive ionizable lipid **4A3-SCC-10** reveals a sophisticated mechanism for enhanced mRNA delivery, offering significant potential for next-generation genetic medicines. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its core functionality, supported by quantitative data, detailed experimental protocols, and visual pathways.

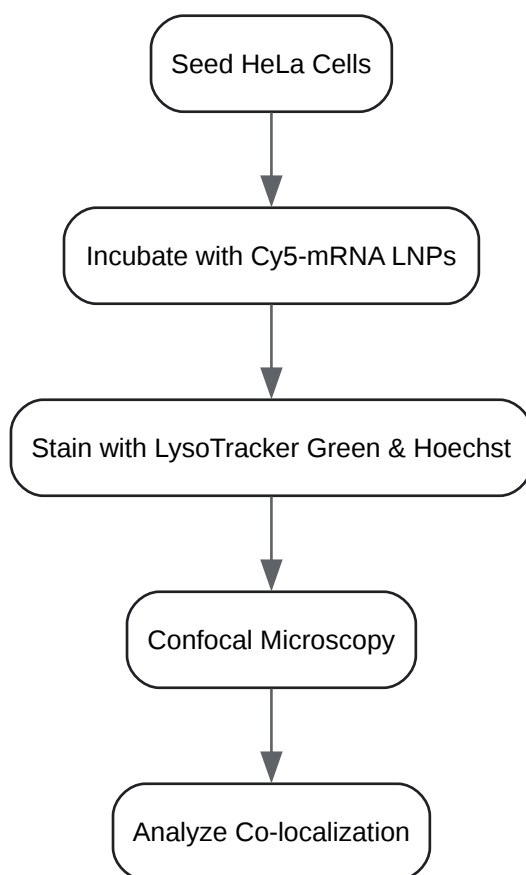
The novel biodegradable ionizable lipid, **4A3-SCC-10**, has emerged as a promising vehicle for the formulation of lipid nanoparticles (LNPs) for in vivo mRNA delivery. Its efficacy is intrinsically linked to its unique glutathione (GSH-responsive) properties, which facilitate superior endosomal escape and rapid intracellular release of mRNA payloads. This guide elucidates the foundational science behind **4A3-SCC-10**'s mechanism of action.

Core Mechanism: Disulfide Cleavage in a Reductive Environment

The central feature of **4A3-SCC-10** is the incorporation of disulfide bonds within its structure. These bonds remain stable in the extracellular environment but are susceptible to cleavage in the presence of glutathione (GSH), a tripeptide found in high concentrations within the cytoplasm of cells. This intracellular reductive environment acts as a specific trigger for the degradation of the **4A3-SCC-10** lipid structure.

Upon entry into the cell via endocytosis, the LNP is trafficked into the endosome. The high concentration of GSH in the cytoplasm (~1-10 mM) promotes the reduction and cleavage of the disulfide bonds in **4A3-SCC-10**. This bio-reduction leads to a conformational change in the lipid, disrupting the integrity of the LNP membrane and facilitating the release of the encapsulated mRNA into the cytoplasm, where it can be translated into the desired protein. This targeted release mechanism enhances the efficiency of mRNA delivery and minimizes off-target effects.





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